2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

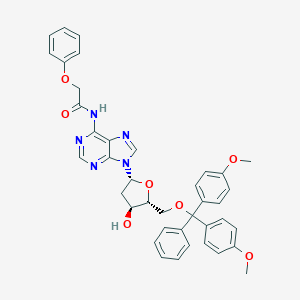

Pheac-Dmt-Deoxyadenosine is a chemical compound with the molecular formula C39H37N5O7. It is primarily used for research and development purposes. This compound is known for its unique structure and properties, making it a valuable tool in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pheac-Dmt-Deoxyadenosine involves several steps, including the protection of functional groups, coupling reactions, and deprotection. The compound is typically synthesized using phosphoramidite chemistry, which is a common method for the preparation of nucleoside analogs .

Industrial Production Methods

Industrial production of Pheac-Dmt-Deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pheac-Dmt-Deoxyadenosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pheac-Dmt-Deoxyadenosine can lead to the formation of oxidized nucleoside analogs, while reduction can yield reduced analogs .

Wissenschaftliche Forschungsanwendungen

Pheac-Dmt-Deoxyadenosine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various nucleoside analogs.

Biology: It is used in the study of nucleic acid interactions and the development of new therapeutic agents.

Medicine: It is investigated for its potential use in antiviral and anticancer therapies.

Industry: It is used in the production of oligonucleotides for research and diagnostic purposes.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Pheac-Dmt-Deoxyadenosine include other nucleoside analogs such as:

Acyclovir: Used as an antiviral agent.

Zidovudine: Used in the treatment of HIV.

Gemcitabine: Used in cancer therapy.

Uniqueness

Pheac-Dmt-Deoxyadenosine is unique due to its specific structure, which allows it to be used in a variety of research applications. Its ability to be incorporated into nucleic acids and interfere with cellular processes makes it a valuable tool in the study of nucleic acid interactions and the development of new therapeutic agents .

Biologische Aktivität

2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine (D-Pheac-DMAdo) is a modified nucleoside that has garnered attention for its significant biological activities, particularly in the fields of virology and oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

D-Pheac-DMAdo is characterized by the following structural features:

- Dimethoxytrityl (DMT) Group : Protects the 5' hydroxyl group, enhancing stability.

- Phenoxyacetyl Group : Substituted at the N6 position of the adenine base, which improves cellular uptake and biological activity.

- Chemical Formula : C39H37N5O

- Molecular Weight : 687.74 g/mol

These modifications contribute to its stability under alkaline conditions, making it suitable for various synthetic applications in oligonucleotide chemistry.

D-Pheac-DMAdo exhibits its biological effects primarily through:

- Inhibition of Viral Replication : The compound has shown efficacy against various viruses by disrupting their replication processes.

- Anticancer Activity : It has been identified as an effective inhibitor of several cancer cell lines, potentially through mechanisms that involve altering DNA methylation patterns. This disruption can reactivate silenced tumor suppressor genes and modify gene expression involved in cancer progression.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication across multiple strains. |

| Anticancer | Targets various cancer cell lines; disrupts DNA methylation patterns. |

| Cellular Uptake | Enhanced by phenoxyacetyl modification, improving therapeutic efficacy. |

Antiviral Activity

Recent studies have demonstrated that D-Pheac-DMAdo effectively inhibits viral replication. For instance, it has been tested against several viruses, showing a marked reduction in viral load in treated cells compared to controls. The compound's ability to interfere with viral RNA synthesis is particularly noteworthy.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of D-Pheac-DMAdo on various cancer cell lines using assays such as MTT and colony-forming assays. The results indicate:

- Cytotoxicity : Significant reduction in cell viability across different cancer types.

- Mechanisms : Induction of apoptosis and alteration of cell cycle progression have been observed .

Case Studies

-

Study on Viral Inhibition :

- Researchers evaluated D-Pheac-DMAdo against Hepatitis C virus (HCV) and reported a 70% reduction in viral replication at optimal concentrations.

- The study highlighted the compound's potential as a therapeutic agent for HCV infections.

-

Cancer Cell Line Evaluation :

- A study conducted on breast cancer cell lines showed that treatment with D-Pheac-DMAdo resulted in a significant decrease in proliferation rates and increased apoptosis markers.

- The findings suggest that D-Pheac-DMAdo may serve as a promising candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of D-Pheac-DMAdo, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2'-Deoxyadenosine | Basic structure without modifications | Limited antiviral/anticancer activity |

| 5'-O-DMT-N6-methyladenosine | Similar DMT protection but with methyl at N6 | Moderate activity |

| N6-benzoyladenosine | Benzoyl group at N6 instead of phenoxyacetyl | Lower efficacy |

The unique combination of protective groups and modifications in D-Pheac-DMAdo enhances both its stability and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N5O7/c1-47-29-17-13-27(14-18-29)39(26-9-5-3-6-10-26,28-15-19-30(48-2)20-16-28)50-22-33-32(45)21-35(51-33)44-25-42-36-37(40-24-41-38(36)44)43-34(46)23-49-31-11-7-4-8-12-31/h3-20,24-25,32-33,35,45H,21-23H2,1-2H3,(H,40,41,43,46)/t32-,33+,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJUQANHKJNEFT-VUHKNJSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.